1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol
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Overview
Description
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl substituents. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-4-ol include other piperidine derivatives with fluoro and trifluoromethyl substituents. These compounds share some chemical properties but differ in their specific biological activities and applications. For example:
1-(4-(Trifluoromethyl)benzyl)piperidin-4-one: Similar structure but lacks the hydroxyl group, leading to different reactivity and biological effects.
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-10-2-1-9(12(7-10)13(15,16)17)8-18-5-3-11(19)4-6-18/h1-2,7,11,19H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLJZAZNSDROSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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